molecular formula C25H28N2O7S B2737492 2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1184967-17-6

2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2737492
CAS No.: 1184967-17-6
M. Wt: 500.57
InChI Key: YHTCZVPIOCIQBT-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinone core, substituted with a sulfonyl group and various methoxy and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dimethyl-2-oxopyridine and a sulfonyl chloride derivative.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the pyridinone core with N-(2-methoxy-5-methylphenyl)acetamide, typically using reagents like acetic anhydride or acetyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a probe or inhibitor in enzymatic studies due to its potential interactions with biological macromolecules.

Medicine

The compound could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities, given its structural similarity to known bioactive molecules.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzymatic activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Phenylsulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
  • 2-(3-(4-Methoxyphenylsulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the specific arrangement and types of substituents on its aromatic rings. These structural differences can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further study.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O7S/c1-15-7-9-20(32-4)19(11-15)26-23(28)14-27-17(3)12-16(2)24(25(27)29)35(30,31)18-8-10-21(33-5)22(13-18)34-6/h7-13H,14H2,1-6H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTCZVPIOCIQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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